molecular formula C10H7NO2S B1309447 6-Thien-2-ylpyridine-2-carboxylic acid CAS No. 887981-86-4

6-Thien-2-ylpyridine-2-carboxylic acid

Cat. No.: B1309447
CAS No.: 887981-86-4
M. Wt: 205.23 g/mol
InChI Key: CHHWBAMXISYONU-UHFFFAOYSA-N
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Description

6-Thien-2-ylpyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO2S. It is characterized by the presence of a thiophene ring fused to a pyridine ring, with a carboxylic acid functional group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Thien-2-ylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 6-Thien-2-ylpyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

    2-Thiophenecarboxylic acid: Similar structure but lacks the pyridine ring.

    Pyridine-2-carboxylic acid: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Similar structure but lacks the pyridine ring.

Uniqueness: 6-Thien-2-ylpyridine-2-carboxylic acid is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

6-thiophen-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHWBAMXISYONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406258
Record name 6-Thien-2-ylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887981-86-4
Record name 6-Thien-2-ylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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